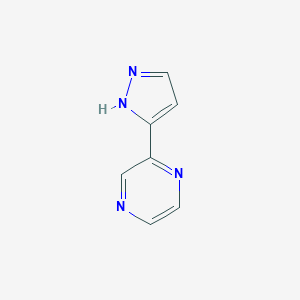

2-(1H-pyrazol-3-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSVVLLAMHTBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578975 | |

| Record name | 2-(1H-Pyrazol-5-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111781-54-5 | |

| Record name | 2-(1H-Pyrazol-3-yl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrazol-5-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-3-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(1H-Pyrazol-3-yl)pyrazine: A Privileged Scaffold for Drug Discovery

This guide provides an in-depth technical overview of 2-(1H-pyrazol-3-yl)pyrazine, a heterocyclic compound of significant interest to the scientific and drug development communities. By merging two "privileged" nitrogen-containing scaffolds—pyrazine and pyrazole—this molecule represents a versatile building block for the synthesis of novel therapeutic agents. We will explore its fundamental properties, validated synthesis protocols, and its strategic importance in modern medicinal chemistry.

Part 1: Core Physicochemical Properties and Structural Significance

2-(1H-Pyrazol-3-yl)pyrazine, identified by CAS number 111781-54-5, is a bifunctional heterocyclic compound.[1][2][3] Its structure is notable for containing both a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms in a 1,4 arrangement, and a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms.[4][5] This combination imparts unique electronic and steric properties, making it a valuable starting point for library synthesis in drug discovery programs.

The pyrazole moiety can act as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), while the pyrazine ring provides additional hydrogen bond acceptors.[6] This multi-point interaction capability is highly desirable for creating molecules that can bind with high affinity and specificity to biological targets such as protein kinases, receptors, and enzymes.[6][7]

Table 1: Physicochemical Data for 2-(1H-Pyrazol-3-yl)pyrazine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₄ | [1][3][8][9] |

| Molecular Weight | 146.15 g/mol | [1][2][3][8] |

| CAS Number | 111781-54-5 | [1][2][3] |

| Appearance | Off-white crystalline powder | [3] |

| Melting Point | 155-157 °C | [3] |

| Boiling Point (Predicted) | 376.6 ± 27.0 °C | [3] |

| Density (Predicted) | 1.296 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 10.52 ± 0.10 | [3] |

Part 2: Synthesis and Characterization

The synthesis of pyrazole rings is a well-established area of organic chemistry, most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This approach provides a reliable and high-yielding pathway to the target molecule.

Principle of Synthesis

The most direct synthesis of 2-(1H-pyrazol-3-yl)pyrazine involves the cyclocondensation reaction between a pyrazine-substituted β-dicarbonyl precursor and hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Ethanol is an ideal solvent as it readily dissolves the reactants and the hydrazine hydrate, facilitating a homogenous reaction environment. The reaction is typically performed at elevated temperatures to ensure a sufficient reaction rate.[10]

Caption: General workflow for the synthesis of 2-(1H-pyrazol-3-yl)pyrazine.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for pyrazole synthesis.[10][11] Researchers should adapt it based on laboratory conditions and safety assessments.

Objective: To synthesize 2-(1H-pyrazol-3-yl)pyrazine from 1-(pyrazin-2-yl)butane-1,3-dione.

Materials:

-

1-(Pyrazin-2-yl)butane-1,3-dione (1 equivalent)

-

Hydrazine hydrate (1.1 equivalents)

-

Ethanol (200 proof)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Standard glassware for work-up and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-(pyrazin-2-yl)butane-1,3-dione in 20 mL of ethanol. Stir the mixture until the solid is fully dissolved.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition of hydrazine is a critical step; it initiates the nucleophilic attack that drives the cyclization.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 60-70 °C. Maintain this temperature with stirring for 1-2 hours. The elevated temperature provides the necessary activation energy for the dehydration and aromatization steps.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to observe the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. This step concentrates the product.

-

Purification: The resulting crude solid is purified by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture. The pure product should precipitate as off-white crystals upon cooling.[3]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product, 2-(1H-pyrazol-3-yl)pyrazine.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the molecular weight of 146.15 g/mol .

Part 3: Significance in Medicinal Chemistry and Drug Development

The true value of 2-(1H-pyrazol-3-yl)pyrazine lies in its application as a "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets, often leading to compounds with therapeutic potential.[7][12] Both pyrazole and pyrazine rings are cornerstones of numerous FDA-approved drugs, demonstrating their metabolic stability and favorable pharmacological properties.[7][13]

Derivatives of pyrazole are found in drugs for a vast range of conditions, including cancer (e.g., kinase inhibitors like Ruxolitinib) and inflammation (e.g., Celecoxib).[7] Similarly, pyrazine-containing drugs are essential medicines, including the anti-tuberculosis agent Pyrazinamide and the anti-cancer drug Bortezomib.[13][14]

By providing this pre-built core, 2-(1H-pyrazol-3-yl)pyrazine allows medicinal chemists to rapidly generate libraries of novel compounds through functionalization at various positions on the two rings.

Caption: 2-(1H-Pyrazol-3-yl)pyrazine as a scaffold for library development.

Strategic Advantages for Drug Development:

-

Vectorial Diversity: The scaffold provides multiple, spatially distinct vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties (ADME).

-

Proven Pharmacophores: It combines two heterocycles with a long history of clinical success, reducing the risk associated with entirely novel scaffolds.[15][16]

-

Synthetic Tractability: The core is accessible through robust and scalable chemical reactions, facilitating the production of analogues for structure-activity relationship (SAR) studies.[11]

Conclusion

2-(1H-Pyrazol-3-yl)pyrazine is more than a simple chemical compound; it is a strategic tool for innovation in drug discovery. Its defined molecular weight of 146.15 g/mol and formula C₇H₆N₄ belie a complex and highly valuable structural architecture.[1][3] By providing a robust, pre-validated scaffold that merges the favorable properties of both pyrazole and pyrazine heterocycles, it enables researchers and drug development professionals to accelerate the discovery of next-generation therapeutics for a wide range of human diseases.

References

-

2-(1h-pyrazol-3-yl)pyrazine (C7H6N4) - PubChemLite. PubChemLite. [Link]

-

2-(1H-Pyrazol-3-Yl)Pyridine | C8H7N3 | CID 2797657 - PubChem. PubChem. [Link]

-

Synthesis of 2-(1H-pyrazol-3-YL) phenols - ResearchGate. ResearchGate. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

-

Pharmacological activity and mechanism of pyrazines - PubMed. PubMed. [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Synthesis of 3-(1-methyl-1H-pyrazol-3-yl)piperazine - PrepChem.com. PrepChem.com. [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Pharmacological activity and mechanism of pyrazines | Request PDF - ResearchGate. ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. PubMed Central. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer. [Link]

-

Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica. Britannica. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. National Institutes of Health. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 111781-54-5 Cas No. | 2-(1H-Pyrazol-3-yl)pyrazine | Apollo [store.apolloscientific.co.uk]

- 3. 2-(1H-PYRAZOL-3-YL)PYRAZINE | 111781-54-5 [amp.chemicalbook.com]

- 4. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. PubChemLite - 2-(1h-pyrazol-3-yl)pyrazine (C7H6N4) [pubchemlite.lcsb.uni.lu]

- 10. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 14. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lifechemicals.com [lifechemicals.com]

- 16. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of 2-(1H-pyrazol-3-yl)pyrazine in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of 2-(1H-pyrazol-3-yl)pyrazine in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream formulation success. This guide provides a comprehensive framework for characterizing the solubility profile of 2-(1H-pyrazol-3-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural descriptions to elucidate the underlying physicochemical principles that govern solubility. We will explore the molecular characteristics of 2-(1H-pyrazol-3-yl)pyrazine, detail the theoretical basis for solvent selection, provide robust, step-by-step protocols for both qualitative and quantitative solubility determination, and present a predictive solubility profile based on first principles. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of this compound's behavior in various organic media.

Physicochemical Characterization of 2-(1H-pyrazol-3-yl)pyrazine

A molecule's structure dictates its properties and interactions. 2-(1H-pyrazol-3-yl)pyrazine is a small molecule (MW: 146.15 g/mol ) composed of two linked nitrogen-containing heterocyclic rings: a pyrazole and a pyrazine.[1][2] This unique arrangement confers specific properties that are central to understanding its solubility.

-

Molecular Structure and Polarity: The pyrazine ring, with its two nitrogen atoms at positions 1 and 4, is polar and can act as a hydrogen bond acceptor.[3] The pyrazole ring is also capable of significant intermolecular interactions, notably acting as both a hydrogen bond donor (the N-H group) and acceptor (the second nitrogen atom).[4][5] The combination of these two rings results in a molecule with considerable polarity and a strong capacity for hydrogen bonding.

-

Predicted Properties: Publicly available data predicts a melting point in the range of 155-157°C and a pKa of approximately 10.52.[1] A high melting point often suggests strong intermolecular forces in the crystal lattice, which must be overcome by the solvent for dissolution to occur.[6]

Caption: Key structural features of 2-(1H-pyrazol-3-yl)pyrazine governing solubility.

The Fundamental Principles of Solubility

A rigorous solubility assessment is grounded in a firm understanding of intermolecular forces. The widely used aphorism, "like dissolves like," serves as a useful starting point, but a deeper dive into the specific forces at play is necessary for professional drug development.[7][8]

-

Solvent Polarity and Dielectric Constant: Polarity refers to the separation of electric charge within a molecule.[9] Polar solvents, like water and ethanol, have high dielectric constants, which means they are effective at insulating and stabilizing the separated charges of a polar solute, thereby facilitating dissolution.[10] Non-polar solvents, such as hexane, have low dielectric constants and are ineffective at dissolving polar compounds.[10]

-

Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction. For a solute to dissolve in a protic solvent (one that can donate hydrogen bonds, like alcohols), the energy gained from forming solute-solvent hydrogen bonds must be sufficient to overcome the energy of the existing solute-solute and solvent-solvent hydrogen bonds.[11] Given that 2-(1H-pyrazol-3-yl)pyrazine has both hydrogen bond donor and acceptor sites, its interaction with protic solvents is expected to be a dominant factor in its solubility profile.

-

Temperature: For most solid solutes, solubility increases with temperature.[6] The additional thermal energy helps to break the solute's crystal lattice, allowing solvent molecules to solvate the individual solute molecules more effectively. This is a critical parameter to control and report in any solubility study.

A Strategic Approach to Solvent Selection

The choice of solvents for a solubility screen should not be arbitrary. A well-chosen panel will span the full range of polarities and hydrogen bonding capabilities, providing a comprehensive picture of the compound's behavior. The following workflow outlines a logical approach to this selection process.

Caption: A logical workflow for selecting a diverse panel of organic solvents.

Based on this logic, a recommended starting panel for 2-(1H-pyrazol-3-yl)pyrazine would include:

-

Polar Protic: Water, Ethanol, Methanol

-

Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

-

Moderately Non-Polar: Dichloromethane (DCM)

-

Non-Polar: Hexane, Toluene

Experimental Protocols for Solubility Determination

Trustworthy data comes from meticulously executed and well-documented protocols. The following methods provide a foundation for both rapid screening and definitive quantitative measurement.

Protocol 4.1: Qualitative Solubility Assessment

This rapid method is used to estimate solubility and is invaluable for initial screening.

Methodology:

-

Preparation: Add approximately 1-2 mg of 2-(1H-pyrazol-3-yl)pyrazine to a small, clear glass vial.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments).

-

Mixing: After each addition, cap the vial and vortex for 10-20 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid.

-

Classification: Continue adding solvent up to a total volume of 1 mL. Classify the solubility based on the volume of solvent required to achieve complete dissolution (e.g., "very soluble," "soluble," "sparingly soluble," "insoluble").[12][13]

Protocol 4.2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.[14] It is designed to ensure the solution is truly saturated.

Caption: Workflow for the Shake-Flask method of solubility determination.

Methodology:

-

Preparation: Add an excess of 2-(1H-pyrazol-3-yl)pyrazine to a vial containing a known volume of the solvent. The key is to ensure solid material remains after equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Some systems may require 48-72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtering the suspension through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Quantitative Nuclear Magnetic Resonance (qNMR).[14]

-

Calculation: Back-calculate the concentration in the original undiluted supernatant to determine the equilibrium solubility. Express the final result in appropriate units (e.g., mg/mL or mM).

Predicted Solubility Profile and Data Interpretation

While experimental determination is essential, a predictive analysis based on the compound's structure provides a strong hypothesis.

Hypothetical Solubility Data for 2-(1H-pyrazol-3-yl)pyrazine at 25°C

| Solvent Category | Solvent | Dielectric Constant (approx.) | Predicted Solubility | Rationale |

| Polar Protic | Water | 80.1 | Sparingly Soluble | Strong H-bonding network of water must be disrupted. Compound has polar character but also significant non-polar surface area. |

| Ethanol | 24.5 | Soluble | Excellent H-bond donor/acceptor. The ethyl group provides some non-polar character, balancing interactions well. | |

| Methanol | 32.7 | Very Soluble | Similar to ethanol but smaller and more polar, leading to potentially stronger interactions. | |

| Polar Aprotic | DMSO | 46.7 | Very Soluble | Highly polar and a strong H-bond acceptor, effectively solvating the N-H group of the pyrazole. |

| Acetone | 20.7 | Soluble | Good H-bond acceptor and moderate polarity. | |

| Non-Polar | Dichloromethane | 9.1 | Sparingly Soluble | Limited polarity and inability to H-bond significantly reduces its ability to dissolve the polar solute. |

| Hexane | 1.9 | Insoluble | No significant polar or H-bonding interactions to overcome the solute's crystal lattice energy.[10] |

Interpretation: The data predicts that 2-(1H-pyrazol-3-yl)pyrazine will exhibit the highest solubility in polar solvents, particularly those that can effectively participate in hydrogen bonding (Methanol, Ethanol, DMSO). Its solubility is expected to decrease significantly as solvent polarity decreases, with negligible solubility in non-polar aliphatic solvents like hexane. This profile is characteristic of a polar, hydrogen-bonding solid and is a direct consequence of the "like dissolves like" principle.[8]

Conclusion

The solubility profile of 2-(1H-pyrazol-3-yl)pyrazine is dictated by its polar, heterocyclic structure, which features prominent hydrogen bond donor and acceptor sites. A systematic evaluation using a diverse panel of organic solvents, from polar protic to non-polar, is critical for a full characterization. The gold-standard shake-flask method provides the most reliable quantitative data, which is essential for informed decisions in medicinal chemistry, process development, and formulation science. The predictive analysis herein suggests a strong preference for polar solvents, a hypothesis that forms the basis for efficient and targeted experimental investigation.

References

[14] Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [6] BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support. Available at: [12] University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. Available at: [13] University of Salahaddin-Erbil. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. College of Science, Chemistry Department. Available at: [7] Khan Academy. Solubility of organic compounds. Khan Academy. Available at: [1] ChemicalBook. (2023). 2-(1H-PYRAZOL-3-YL)PYRAZINE(111781-54-5). ChemicalBook. Available at: [3] Solubility of Things. Pyrazine. Solubility of Things. Available at: [4] Glidewell, C., et al. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E. Available at: [5] Dowling, C., et al. (2010). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Molecules. Available at: [8] Chemistry LibreTexts. Solubility and Polarity. Available at: [10] Bitesize Bio. (2025). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. Available at: [11] Al-Obaidi, H. J., & Al-shami, Q. N. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. Available at: [2] Santa Cruz Biotechnology, Inc. 2-(1H-Pyrazol-3-yl)pyrazine. Available at: [15] Solubility of Things. Pyrazole. Solubility of Things. Available at: [16] Bitesize Bio. (2025). Why Does Polarity Affect Compound Solubility Behavior? [Video]. YouTube. Available at: [9] Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. r/explainlikeimfive. Available at:

Sources

- 1. 2-(1H-PYRAZOL-3-YL)PYRAZINE | 111781-54-5 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Khan Academy [khanacademy.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. reddit.com [reddit.com]

- 10. youtube.com [youtube.com]

- 11. al-kindipublisher.com [al-kindipublisher.com]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. youtube.com [youtube.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. youtube.com [youtube.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(1H-pyrazol-3-yl)pyrazine

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature and database search, we have determined that specific experimental data on the thermal stability and degradation pathways of 2-(1H-pyrazol-3-yl)pyrazine is not publicly available at this time. The synthesis of this and similar compounds has been documented, but detailed thermal analysis, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and identification of degradation products under various stress conditions, remains to be published.

Therefore, while we cannot provide a specific in-depth guide on the titular compound, we present this whitepaper as a comprehensive methodological framework. This guide outlines the established principles and experimental protocols that our senior application scientists would employ to characterize the thermal stability and degradation profile of a novel nitrogen-containing heterocyclic compound such as 2-(1H-pyrazol-3-yl)pyrazine. We trust this guide will serve as a valuable resource for your own internal investigations.

Whitepaper: A Methodological Approach to Characterizing the Thermal Stability and Degradation of Novel Nitrogen-Containing Heterocyclic Compounds

Introduction: The Imperative of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. For nitrogen-rich heterocyclic compounds like pyrazole and pyrazine derivatives, which are privileged structures in medicinal chemistry, understanding their behavior under thermal stress is paramount.[1][2] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physicochemical properties, all of which can compromise the viability of a drug candidate.

This guide provides a comprehensive overview of the theoretical and practical aspects of conducting forced degradation studies with a focus on thermal stress. We will detail the key analytical techniques, experimental workflows, and data interpretation strategies necessary to build a robust understanding of a compound's thermal liability.

Foundational Analytical Techniques for Thermal Analysis

A multi-faceted analytical approach is essential to fully characterize the thermal properties of a compound. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the onset temperature of decomposition, identifying the number of decomposition steps, and quantifying mass loss at each stage.

-

Expertise in Experimental Design: The choice of heating rate and atmosphere (inert, e.g., N₂, or oxidative, e.g., air) is critical. A slower heating rate can provide better resolution of distinct degradation events. An oxidative atmosphere may reveal susceptibility to oxidation at elevated temperatures, which is a common degradation pathway for many organic molecules.[3]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing insights into the physical stability of the compound.[5]

-

Causality in Interpretation: An endothermic peak in a DSC thermogram typically corresponds to a phase transition, such as melting. An exothermic event, particularly if accompanied by mass loss in a corresponding TGA experiment, is a strong indicator of decomposition.[3]

A Validated Workflow for Assessing Thermal Stability

A systematic and self-validating experimental workflow is crucial for obtaining reliable and reproducible data. The following protocol outlines a best-practice approach.

Step-by-Step Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the test compound into a clean, tared TGA/DSC pan. Ensure the sample is evenly distributed at the bottom of the pan.

-

Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's specifications using certified reference materials.

-

TGA Method Parameters:

-

Temperature Program: Ramp from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.

-

Atmosphere: Purge with high-purity nitrogen at a flow rate of 50 mL/min.

-

-

DSC Method Parameters:

-

Temperature Program: Ramp from ambient temperature to a temperature that encompasses the melting point and initial decomposition (as determined by TGA) at a heating rate of 10 °C/min.

-

Atmosphere: Purge with high-purity nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

TGA: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

-

DSC: Determine the melting point (Tm) from the peak of the endothermic event. Correlate any exothermic events with mass loss observed in the TGA data.

-

Diagram of the TGA-DSC Experimental Workflow

Caption: Workflow for TGA-DSC analysis.

Elucidating Degradation Pathways: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[6]

Thermal Stress Testing Protocol

-

Solid-State Stress:

-

Place a known quantity of the compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for a defined period (e.g., 7 days).

-

At specified time points, withdraw samples for analysis.

-

-

Solution-State Stress:

-

Prepare solutions of the compound in relevant aqueous buffers (acidic, neutral, and basic) and organic solvents.

-

Expose the solutions to elevated temperatures (e.g., 60°C).

-

Withdraw aliquots at various time intervals.

-

-

Analytical Monitoring:

-

Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[7]

-

The HPLC method must be validated to demonstrate its ability to separate the parent compound from all significant degradation products.

-

Diagram of the Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathways for Pyrazolyl-Pyrazines

While specific data for 2-(1H-pyrazol-3-yl)pyrazine is unavailable, we can hypothesize potential degradation pathways based on the known chemistry of pyrazole and pyrazine rings.

-

Oxidative Degradation: The pyrazine ring, being electron-deficient, can be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.[6]

-

Hydrolytic Degradation: Although generally stable, under harsh acidic or basic conditions, cleavage of the bond between the pyrazole and pyrazine rings could occur.

-

Thermal Rearrangement: At elevated temperatures, intramolecular rearrangements or fragmentation of the heterocyclic rings are possible.[4]

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Thermal Analysis Data

| Parameter | Value | Method |

| Melting Point (Tm) | To be determined | DSC |

| Onset of Decomposition (Tonset) | To be determined | TGA |

| Temperature of Max Decomposition Rate (Tmax) | To be determined | DTG |

Table 2: Hypothetical Forced Degradation Summary

| Stress Condition | % Degradation | Number of Degradants |

| 80°C/75% RH (solid, 7 days) | To be determined | To be determined |

| 0.1 M HCl (60°C, 24h) | To be determined | To be determined |

| Water (60°C, 24h) | To be determined | To be determined |

| 0.1 M NaOH (60°C, 24h) | To be determined | To be determined |

Conclusion and Future Directions

A thorough understanding of the thermal stability and degradation of 2-(1H-pyrazol-3-yl)pyrazine is essential for its potential development as a pharmaceutical agent. The methodologies outlined in this guide provide a robust framework for generating the necessary data to assess its stability profile, identify potential liabilities, and inform formulation and storage strategies. Future work should focus on conducting these experimental studies to fill the current knowledge gap and fully characterize this promising molecule.

References

-

Synthesis, thermal property and antifungal evaluation of pyrazine esters. (n.d.). SpringerLink. Retrieved January 6, 2026, from [Link]

-

2-(1H-Pyrazol-3-Yl)Pyridine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

Pyrazines: Occurrence, formation and biodegradation. (2010). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Pyrazines: occurrence, formation and biodegradation. (2010). PubMed. Retrieved January 6, 2026, from [Link]

-

Features of thermal decomposition of N-substituted tetrazoles. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. Retrieved January 6, 2026, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). MDPI. Retrieved January 6, 2026, from [Link]

-

Microbial Metabolism of Pyrazines. (2011). PubMed. Retrieved January 6, 2026, from [Link]

-

A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (n.d.). International Research Journal of Modernization in Engineering Technology and Science. Retrieved January 6, 2026, from [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2019). MDPI. Retrieved January 6, 2026, from [Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (2002). Chemical Papers. Retrieved January 6, 2026, from [Link]

-

Main reaction pathways for the formation of pyrazine derivatives from two α-aminocarbonyl compounds. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved January 6, 2026, from [Link]

-

2-(1h-pyrazol-3-yl)pyrazine (C7H6N4). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Consensus. Retrieved January 6, 2026, from [Link]

-

Thermal decomposition and combustion of hybrid heterocyclic compounds. (n.d.). N.D. Zelinsky Institute of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). SpringerLink. Retrieved January 6, 2026, from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Examples of pyrazole-containing drugs and their pharmacological activities. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine: A Thermally Stable Nitrogen-Rich Energetic Material. (2015). ACS Publications. Retrieved January 6, 2026, from [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2024). ACS Publications. Retrieved January 6, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2018). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(1H-PYRAZOL-3-YL)PYRIDINE | 75415-03-1 [chemicalbook.com]

1H and 13C NMR spectral data for 2-(1H-pyrazol-3-yl)pyrazine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(1H-pyrazol-3-yl)pyrazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(1H-pyrazol-3-yl)pyrazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines a robust experimental protocol for data acquisition, offers a detailed interpretation of the predicted spectral features, and explains the underlying principles of chemical shifts and spin-spin coupling as they apply to this specific molecular architecture. The guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and characterization of novel chemical entities.

Introduction: The Role of NMR in Characterizing Heterocyclic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for determining the structure of organic molecules.[1][2] For novel compounds such as 2-(1H-pyrazol-3-yl)pyrazine, which incorporates both pyrazine and pyrazole moieties, NMR provides crucial, high-resolution information about the molecular framework. It allows for the precise mapping of proton and carbon environments, confirming connectivity and stereochemistry, which is fundamental in the fields of drug discovery and materials science.[3]

This guide offers a detailed examination of the expected ¹H and ¹³C NMR spectra of 2-(1H-pyrazol-3-yl)pyrazine. By grounding the analysis in established spectroscopic principles and providing a field-proven experimental workflow, this document serves as a practical resource for the unambiguous characterization of this compound and its analogues.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 2-(1H-pyrazol-3-yl)pyrazine is shown below, with numbering that will be used throughout this guide for the assignment of NMR signals.

Caption: Molecular structure of 2-(1H-pyrazol-3-yl)pyrazine with IUPAC numbering.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. The following steps represent a self-validating system for the analysis of compounds like 2-(1H-pyrazol-3-yl)pyrazine.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the high-purity sample for ¹³C NMR (1-2 mg is often sufficient for ¹H NMR) and record the mass.[4]

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves many polar heterocyclic compounds and its residual proton and carbon signals are well-documented (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).[2][5] Chloroform-d (CDCl₃) is another common alternative. The use of deuterated solvents is critical to avoid overwhelming the spectrum with solvent signals and to provide a deuterium signal for the instrument's lock system.[4][6]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6]

-

Transfer: Gently vortex the vial to ensure complete dissolution. Once the solution is clear and free of particulates, transfer it into a clean, dry 5 mm NMR tube using a Pasteur pipette.[6][7]

Instrument Setup and Calibration

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is essential for achieving sharp, symmetrical peaks.[7]

-

Calibration: Reference the chemical shift scale. The standard is Tetramethylsilane (TMS) at 0.00 ppm. However, it is more common to use the residual signal of the deuterated solvent as a secondary internal standard.[7][9]

Data Acquisition Parameters

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard 30° or 90° single-pulse experiment (e.g., Bruker's 'zg30').[5]

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2–4 seconds.

-

Relaxation Delay: 2–5 seconds to allow for full magnetization recovery.

-

Number of Scans: 16–64 scans, depending on sample concentration.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse experiment (e.g., Bruker's 'zgpg30') to simplify the spectrum to singlets.[5]

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1–2 seconds.

-

Relaxation Delay: 2–5 seconds.

-

Number of Scans: 1024–4096 scans, necessary due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[5]

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat spectral baseline.

-

Integration: For ¹H NMR, integrate the signals. The area under each peak is directly proportional to the number of protons it represents.[10][11]

Caption: Standardized workflow for NMR spectral analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information based on chemical shift, integration, and signal multiplicity (splitting pattern).[10][12] The electron-withdrawing nature of the nitrogen atoms in both the pyrazine and pyrazole rings will cause the attached protons to be "deshielded," shifting their signals downfield to a higher ppm value, typically in the aromatic region (> 6.5 ppm).[5][12]

Predicted ¹H NMR Data and Signal Assignments

The following is a detailed interpretation of the expected signals for 2-(1H-pyrazol-3-yl)pyrazine.

-

Pyrazine Protons (H3, H5, H6): The pyrazine ring contains three protons. H5 and H6 are adjacent to one nitrogen, while H3 is situated between two nitrogens. This difference in electronic environment makes them non-equivalent.

-

H3: This proton is expected to be the most downfield signal due to the inductive effect of the adjacent C-N bond and the nearby pyrazole substituent. It will likely appear as a doublet.

-

H5 & H6: These protons will also be in the aromatic region, likely between 8.5 and 9.0 ppm.[13][14] They will couple to each other, appearing as doublets.

-

-

Pyrazole Protons (H4', H5'): The pyrazole ring has two protons.

-

Pyrazole NH Proton: The N-H proton signal is typically a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the adjacent nitrogen. Its chemical shift is highly dependent on solvent, concentration, and temperature, but in DMSO-d₆ it is often observed at a very downfield position (> 12 ppm).

Table 1: Predicted ¹H NMR Data for 2-(1H-pyrazol-3-yl)pyrazine (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H3 | ~9.1 - 9.3 | d | 1H |

| H5 | ~8.7 - 8.9 | d | 1H |

| H6 | ~8.6 - 8.8 | dd | 1H |

| H5' (Pyrazole) | ~7.8 - 8.0 | d | 1H |

| H4' (Pyrazole) | ~6.8 - 7.0 | d | 1H |

| N1'-H (Pyrazole) | > 12.0 | br s | 1H |

Note: d = doublet, dd = doublet of doublets, br s = broad singlet. Coupling constants (J) are expected to be in the range of 2-5 Hz for aromatic protons.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Carbons bonded to electronegative atoms like nitrogen are deshielded and appear at higher chemical shifts (downfield).[5]

Predicted ¹³C NMR Data and Signal Assignments

-

Pyrazine Carbons (C2, C3, C5, C6): The pyrazine ring has four distinct carbon signals. C2, being attached to the pyrazole ring and adjacent to N1, is expected to be significantly downfield. The other carbons (C3, C5, C6) will also resonate in the aromatic region, with their precise shifts determined by their proximity to the nitrogen atoms.[13]

-

Pyrazole Carbons (C3', C4', C5'): The pyrazole ring will show three carbon signals. The substituent-bearing carbon, C3', will be a quaternary carbon and may exhibit a weaker signal intensity. C4' and C5' will appear in the typical range for pyrazole carbons.[17][18][19]

Table 2: Predicted ¹³C NMR Data for 2-(1H-pyrazol-3-yl)pyrazine (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyrazine) | ~152 - 155 |

| C3' (Pyrazole) | ~150 - 153 |

| C5 (Pyrazine) | ~145 - 148 |

| C3 (Pyrazine) | ~143 - 146 |

| C6 (Pyrazine) | ~142 - 145 |

| C5' (Pyrazole) | ~130 - 133 |

| C4' (Pyrazole) | ~105 - 108 |

Conclusion

The structural characterization of 2-(1H-pyrazol-3-yl)pyrazine is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established principles of heterocyclic chemistry, reveal a distinct set of signals corresponding to the unique proton and carbon environments within the molecule. The downfield chemical shifts observed in the ¹H spectrum for the pyrazine protons are characteristic of nitrogen-containing aromatic systems. The ¹³C spectrum complements this data by confirming the carbon framework. This comprehensive guide provides the necessary experimental protocols and interpretive framework for researchers to confidently acquire and analyze the NMR data for this compound, ensuring scientific integrity and accelerating research and development efforts.

References

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

New Journal of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

-

ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for: A simple and efficient synthesis of 2,5-disubstituted pyrazines. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Alkorta, I., Elguero, J., & Denisov, G. S. (2009). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 14(6), 2062–2096. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry Steps. NMR spectroscopy – An Easy Introduction. [Link]

-

JoVE. (2015). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

-

ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

-

ResearchGate. 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... [Link]

-

University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., & Al-Ayed, A. S. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 24(19), 3466. [Link]

-

ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 4. uwyo.edu [uwyo.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. azooptics.com [azooptics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

infrared (IR) spectroscopy of 2-(1H-pyrazol-3-yl)pyrazine

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(1H-pyrazol-3-yl)pyrazine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the vibrational characteristics of this molecule for structural elucidation, quality control, and reaction monitoring. We will explore the theoretical basis for its IR spectrum, provide a validated experimental protocol for data acquisition, and offer a detailed guide to spectral interpretation.

Introduction: The Significance of 2-(1H-pyrazol-3-yl)pyrazine

2-(1H-pyrazol-3-yl)pyrazine is a bicyclic aromatic heterocycle composed of a pyrazole ring linked to a pyrazine ring. The constituent rings, pyrazole and pyrazine, are prevalent scaffolds in numerous biologically active compounds and functional materials[1][2]. The unique arrangement of nitrogen atoms in this molecule imparts specific electronic and hydrogen-bonding properties, making it a valuable building block in the design of novel pharmaceuticals and ligands for coordination chemistry.

Infrared (IR) spectroscopy is an indispensable analytical technique for the characterization of such molecules. It provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups and overall structure. By analyzing the IR spectrum, one can confirm the identity of the compound, assess its purity, and gain insights into its molecular structure and bonding.

Molecular Structure and Fundamental Vibrational Modes

The chemical structure of 2-(1H-pyrazol-3-yl)pyrazine, with the molecular formula C₇H₆N₄, is the primary determinant of its IR spectrum[3][4]. Each bond and functional group within the molecule vibrates at a characteristic frequency.

Caption: Chemical structure of 2-(1H-pyrazol-3-yl)pyrazine.

The key vibrational modes can be categorized as follows:

-

Stretching Vibrations: These involve changes in the inter-atomic distance along the bond axis.

-

N-H stretching (pyrazole ring)

-

Aromatic C-H stretching (both rings)

-

C=N and C=C ring stretching (both rings)

-

N-N stretching (pyrazole ring)

-

-

Bending Vibrations (Deformations): These involve changes in the angle between two bonds.

-

N-H in-plane and out-of-plane bending

-

C-H in-plane and out-of-plane bending

-

Ring deformation modes (breathing, puckering)

-

Predicted IR Spectral Features

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3200 - 3500 | N-H stretching (pyrazole) | Medium, Broad | The broadness is due to intermolecular hydrogen bonding. In dilute solutions, this band becomes sharper. |

| 3000 - 3100 | Aromatic C-H stretching | Medium to Weak | Multiple weak bands are expected from both the pyrazole and pyrazine rings[8]. |

| 1550 - 1620 | C=N and C=C stretching (ring) | Strong to Medium | These are characteristic aromatic ring stretching vibrations. The pyrazine and pyrazole rings will have overlapping absorptions in this region[8]. |

| 1400 - 1500 | Ring stretching / deformation | Medium | Complex series of bands resulting from the coupled vibrations of the heterocyclic rings. |

| 1250 - 1350 | C-N stretching | Medium | In-plane C-H bending vibrations can also appear in this region. |

| 1000 - 1200 | Ring breathing / C-H in-plane bending | Medium to Weak | These modes involve the symmetric expansion and contraction of the rings. |

| 750 - 900 | C-H out-of-plane bending | Strong | The position of these strong bands is diagnostic of the substitution pattern on the aromatic rings. |

| 600 - 700 | Ring deformation (out-of-plane) | Medium to Weak |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This section provides a robust, self-validating protocol for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of solid 2-(1H-pyrazol-3-yl)pyrazine using the Attenuated Total Reflectance (ATR) technique, which is ideal for small sample quantities and rapid analysis.

Caption: Experimental workflow for FT-IR analysis using ATR.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been purging with dry air or nitrogen for at least 30 minutes. This minimizes interference from atmospheric water and carbon dioxide.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Collection (Self-Validation):

-

With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment is stored and automatically subtracted from the sample spectrum.

-

Causality: This step is critical for data integrity. Failure to acquire a clean background will result in atmospheric and instrumental artifacts appearing in the final spectrum, leading to misinterpretation.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the solid 2-(1H-pyrazol-3-yl)pyrazine sample onto the center of the ATR crystal.

-

Engage the pressure arm to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.

-

-

Spectrum Acquisition:

-

Set the acquisition parameters. Recommended settings for a high-quality spectrum are:

-

Scans: 32 (improves signal-to-noise ratio)

-

Resolution: 4 cm⁻¹ (sufficient for most mid-IR applications)

-

Range: 4000 - 400 cm⁻¹

-

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

After acquisition, the instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Use the peak-picking tool to identify the precise wavenumbers of the absorption bands.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and pressure arm tip with a suitable solvent to prevent cross-contamination.

-

Spectral Interpretation and Applications

Interpreting the acquired spectrum involves correlating the observed absorption bands with the predicted vibrational modes from Section 3.

-

Identity Confirmation: The primary application is to confirm the identity of a synthesized batch of 2-(1H-pyrazol-3-yl)pyrazine. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for this, as the complex pattern of bands is unique to the molecule.

-

Purity Assessment: The absence of unexpected peaks is a strong indicator of purity. For example, the presence of a broad band around 3300 cm⁻¹ could indicate residual water, while a sharp peak around 1700 cm⁻¹ might suggest a carbonyl-containing impurity.

-

Reaction Monitoring: In drug development and chemical synthesis, IR spectroscopy can be used to monitor the progress of reactions involving 2-(1H-pyrazol-3-yl)pyrazine. For instance, if the N-H group of the pyrazole is alkylated, the disappearance of the N-H stretching band (around 3200-3500 cm⁻¹) would be a clear indicator of reaction completion.

-

Hydrogen Bonding Analysis: The position and shape of the N-H stretching band can provide valuable information about intermolecular and intramolecular hydrogen bonding, which is crucial for understanding the solid-state structure and solubility of the compound.

Conclusion

The infrared spectrum of 2-(1H-pyrazol-3-yl)pyrazine is rich with information derived from the vibrational characteristics of its constituent pyrazole and pyrazine rings. A thorough understanding of its spectral features, combined with a robust experimental protocol, empowers researchers to confidently identify the molecule, assess its purity, and monitor its chemical transformations. As a rapid, non-destructive, and highly sensitive technique, FT-IR spectroscopy is an essential tool in the arsenal of scientists working with this important heterocyclic compound.

References

-

Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage, Chemical and Pharmaceutical Bulletin, Vol. 7 (1959), No. 2.[Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.[Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate.[Link]

-

A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, RSC Publishing.[Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate.[Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Semantic Scholar.[Link]

-

2-(1h-pyrazol-3-yl)pyrazine (C7H6N4). PubChemLite.[Link]

-

Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic, RSC Publishing.[Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.[Link]

-

Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Experiment #2, University of Washington.[Link]

-

2-[1-(4-methylpyridin-3-yl)-1H-pyrazol-3-yl]pyrazine. PubChem.[Link]

-

2-(1H-Pyrazol-3-Yl)Pyridine. PubChem.[Link]

-

Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.[Link]

-

Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry.[Link]

-

Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).[Link]

-

Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate.[Link]

-

Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods. ChemRxiv.[Link]

-

The five totally symmetric vibrational modes of ground-state pyrazine... ResearchGate.[Link]

-

Synthesis and characterization of novel pyrazolone derivatives. Arkivoc.[Link]

-

Synthesis and Characterization of Some New Pyrazole Derivatives. Digital Repository of University of Baghdad.[Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.[Link]

-

Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods. Cambridge Open Engage.[Link]

Sources

- 1. visnav.in [visnav.in]

- 2. ijbpas.com [ijbpas.com]

- 3. PubChemLite - 2-(1h-pyrazol-3-yl)pyrazine (C7H6N4) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(1H-pyrazol-3-yl)pyrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-(1H-pyrazol-3-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] By leveraging Density Functional Theory (DFT), this document outlines a robust, self-validating computational workflow designed to elucidate the structural, electronic, and reactive properties of the molecule. We delve into the rationale behind methodological choices, from functional and basis set selection to the interpretation of complex datasets including Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. The protocols described herein are intended to provide researchers with both the theoretical foundation and practical steps required to generate high-fidelity computational data, accelerating the rational design of novel therapeutics.

Introduction: The Significance of 2-(1H-pyrazol-3-yl)pyrazine

The fusion of pyrazole and pyrazine rings creates a unique scaffold, 2-(1H-pyrazol-3-yl)pyrazine, that is a cornerstone in the development of novel therapeutic agents. Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1][3] Similarly, the pyrazine moiety is a key component in numerous FDA-approved drugs and biologically active compounds, valued for its ability to form crucial hydrogen bonds with biological targets.[4][5] The conjugate system of these two heterocycles offers a rich electronic profile and multiple points for functionalization, making it a prime candidate for drug discovery.[1][2]

Quantum chemical calculations offer a powerful, cost-effective lens through which to explore the intrinsic properties of such molecules before committing to extensive synthetic campaigns.[6] By simulating molecular behavior at the electronic level, we can predict geometric structures, stability, reactivity, and potential interaction sites, thereby guiding more informed experimental design.

Theoretical & Methodological Framework

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT). DFT provides an exceptional balance of computational efficiency and accuracy for systems of this size.[6]

The Choice of Functional and Basis Set: B3LYP/6-311++G(d,p)

For this guide, we recommend the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This combination is widely recognized for its reliability in studying heterocyclic compounds.[7][8][9]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange-correlation effects than pure DFT functionals. It is a workhorse in computational chemistry, proven to yield excellent geometric and electronic property predictions for a vast range of organic molecules.[10][11]

-

6-311++G(d,p) Basis Set: This is a triple-zeta Pople-style basis set that offers a high degree of flexibility for describing the electron distribution.

-

6-311: Indicates a triple-zeta valence shell, providing a more accurate representation of valence electrons involved in bonding.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs and for describing non-covalent interactions, which are vital in biological systems.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and molecular shapes.[8]

-

This level of theory ensures a robust and well-validated starting point for all subsequent calculations.[9]

Recommended Software

Calculations can be performed using a variety of quantum chemistry software packages. Industry-standard options include:

-

Gaussian: A comprehensive and widely used suite of programs.

-

ORCA: A powerful and versatile tool, known for its efficiency.

-

NWChem: A scalable open-source package developed for high-performance computing.[10][12]

Visualization of results is typically handled by companion programs like GaussView, Avogadro, or WebMO.[13][14]

The Computational Workflow: A Step-by-Step Protocol

A rigorous and logical workflow is essential for generating reliable and reproducible results. The following protocol is designed to be self-validating at critical junctures.

Caption: A validated workflow for quantum chemical calculations.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Structure Input: Build the 3D structure of 2-(1H-pyrazol-3-yl)pyrazine in a molecular editor. Ensure correct atom types and initial bonding.

-

Optimization Keyword Setup: In your chosen software, specify a geometry optimization calculation. Use the keywords corresponding to the B3LYP functional and 6-311++G(d,p) basis set.

-

Execution: Run the optimization calculation. The algorithm will iteratively adjust the molecular geometry to find the lowest energy conformation on the potential energy surface.

-

Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the identical level of theory (B3LYP/6-311++G(d,p)). This is a critical validation step.

-

Validation: Analyze the output of the frequency calculation. The structure is confirmed as a true energy minimum if no imaginary frequencies are found.[7] An imaginary frequency indicates a saddle point, not a minimum, and the structure must be re-optimized.

Analysis and Interpretation of Results

The output from these calculations provides a wealth of data that can be used to predict the molecule's behavior.

Structural Parameters

The geometry optimization yields precise bond lengths, bond angles, and dihedral angles. This data provides the most stable three-dimensional structure of the molecule in the gas phase. These parameters can be directly compared with experimental data from X-ray crystallography for validation.

Table 1: Predicted Key Geometric Parameters for 2-(1H-pyrazol-3-yl)pyrazine (Note: These are representative values and should be calculated for the specific project.)

| Parameter | Bond/Atoms | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C(pyrazole)-C(pyrazine) | ~1.47 Å |

| N(pyrazole)-N(pyrazole) | ~1.35 Å | |

| C(pyrazine)=N(pyrazine) | ~1.33 Å | |

| Bond Angle | C-C-N (inter-ring) | ~121° |

| N-N-C (in pyrazole) | ~108° | |

| Dihedral Angle | N-C-C-N (inter-ring torsion) | ~0° (indicating planarity) |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[15]

-

HOMO: Represents the ability to donate an electron.[15] Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron.[15] Regions with high LUMO density are susceptible to nucleophilic attack.[13]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.[9][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajphs.com [ajphs.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurasianjournals.com [eurasianjournals.com]

- 7. ijopaar.com [ijopaar.com]

- 8. orgchemres.org [orgchemres.org]

- 9. mdpi.com [mdpi.com]

- 10. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 11. scirp.org [scirp.org]

- 12. superfri.susu.ru [superfri.susu.ru]

- 13. WebMO Help [webmo.net]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Electronic Landscape of Pyrazolylpyrazine Compounds: A Technical Guide for Drug Discovery and Materials Science

Introduction: The Strategic Fusion of Pyrazole and Pyrazine Moieties

In the landscape of medicinal chemistry and materials science, the strategic combination of distinct heterocyclic scaffolds is a powerful approach to developing novel molecules with tailored electronic properties. Pyrazolylpyrazine compounds, which integrate the electron-rich pyrazole ring with the electron-deficient pyrazine ring, represent a class of molecules with significant potential. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions.[1] Conversely, the pyrazine ring influences a molecule's metabolic stability, solubility, and overall electronic characteristics.[1] This guide provides an in-depth exploration of the electronic properties of pyrazolylpyrazine compounds, offering a technical resource for researchers engaged in drug development and the design of advanced functional materials.

Theoretical Framework: Unveiling Electronic Structure with Density Functional Theory (DFT)